NU2058

Beschreibung

Historical Trajectory of Research on Analogous Chemical Entities

The study of nu2058 is situated within a broader historical trajectory of research focused on purine-based compounds and their derivatives as inhibitors of various enzymes, notably protein kinases. Purine (B94841) analogues have long been explored for their potential in treating diseases like cancer, owing to their structural similarity to endogenous purines involved in vital cellular processes, including DNA and RNA synthesis and cell signaling. researchgate.net

Specifically, the development of cyclin-dependent kinase (CDK) inhibitors represents a significant area within this research history. CDKs are crucial regulators of the eukaryotic cell cycle, and their dysregulation is frequently observed in cancer. caymanchem.comresearchgate.netresearchgate.net Early research into CDK inhibitors involved compounds like olomoucine (B1683950) and roscovitine (B1683857), which are also purine-based inhibitors that bind to the ATP pocket of CDKs. glpbio.comabmole.commedchemexpress.comnih.gov These early inhibitors, while demonstrating the principle of targeting CDKs, often lacked selectivity, leading to undesirable off-target effects.

The discovery and investigation of this compound emerged from structure-based drug discovery programs aimed at developing more potent and selective CDK inhibitors. glpbio.comabmole.commedchemexpress.comnih.gov As a 6-alkoxy-2-aminopurine derivative, this compound belongs to a series of compounds developed to selectively inhibit CDK2-cyclin complexes. researchgate.net Research into N2-substituted O6-cyclohexylmethylguanine derivatives, with this compound as a lead compound, has been instrumental in understanding the structure-activity relationships within this class of inhibitors and guiding the design of subsequent, more potent analogues like NU6102. nih.govnih.gov Studies involving the synthesis and evaluation of numerous analogues have helped to refine the understanding of structural features required for potent CDK inhibition and selectivity. nih.gov

Contemporary Significance and Identified Research Gaps Pertaining to Compound this compound

In contemporary research, this compound holds significance as a well-characterized, albeit not the most potent, guanine-based inhibitor of CDK1 and CDK2. glpbio.comtocris.commedchemexpress.comselleckchem.com Its established inhibitory profile and its role as a lead compound make it a valuable tool for studying cell cycle regulation and for the rational design of next-generation CDK inhibitors. nih.govacs.org The understanding of how this compound binds to the ATP pocket of CDKs, including its distinct binding orientation compared to other purine inhibitors, provides crucial structural insights for the development of more selective compounds. glpbio.comabmole.commedchemexpress.comnih.gov

Despite its utility as a research tool and lead compound, several research gaps pertaining to this compound have been identified, driving the continued investigation into its analogues. A primary gap lies in achieving greater selectivity for specific CDK isoforms. While this compound inhibits both CDK1 and CDK2, increased selectivity for CDK2 over CDK1, and potentially other kinases, is desired to minimize off-target effects and improve therapeutic profiles. researchgate.netacs.org The structural similarities among CDKs present a challenge in developing highly selective inhibitors. researchgate.net

Furthermore, research has revealed that some of the biological effects of this compound, such as the potentiation of cisplatin (B142131) cytotoxicity, may occur through mechanisms independent of its CDK2 inhibition. nih.gov This suggests that the full spectrum of this compound's cellular targets and mechanisms of action may not be completely understood, representing another area for further investigation. Understanding these alternative pathways could uncover new therapeutic opportunities or inform the design of analogues with specific multi-target profiles.

The synthesis of this compound and its analogues also presents challenges. Established synthesis methods using the alcohol reagent as a solvent can limit the complexity of the O-6 functionality that can be introduced, which is important for achieving more selective targeting. researchgate.net Revised synthesis approaches are being developed to overcome these limitations and allow for the exploration of a wider range of O-6 substituents. researchgate.net

Overarching Objectives and Delineated Scope of Academic Inquiry into Compound this compound

The overarching objectives of academic inquiry into compound this compound and its related series are multifaceted. A primary objective is to leverage the structural information and biological activity of this compound to design and synthesize novel CDK inhibitors with improved potency, selectivity, and pharmacokinetic properties. This involves detailed structure-activity relationship studies, computational modeling of inhibitor-kinase interactions, and advanced synthetic methodologies. researchgate.netnih.govnih.gov The goal is to develop compounds that can more effectively and specifically modulate cell cycle progression in diseased cells.

Another key objective is to fully elucidate the mechanisms by which this compound and its analogues exert their biological effects. This includes detailed biochemical and cellular studies to confirm and quantify kinase inhibition, analyze downstream effects on cell cycle progression and other cellular pathways, and investigate potential off-target interactions. aacrjournals.org Understanding the mechanisms of synergy with other therapeutic agents, such as the observed potentiation of cisplatin and melphalan (B128) cytotoxicity, is also within the scope of this inquiry. nih.gov

The delineated scope of academic inquiry into this compound typically includes:

Synthesis and Chemical Modification: Developing efficient synthetic routes to this compound and its analogues, exploring variations in the purine core and substituents, particularly at the O-6 and N2 positions. researchgate.netnih.gov

Biochemical Characterization: Determining the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various CDKs and potentially other kinases or enzymes. glpbio.comcaymanchem.comabmole.comtocris.commedchemexpress.comselleckchem.comchemicalbook.com

Structural Biology: Obtaining crystal structures of this compound and its analogues in complex with target kinases (e.g., CDK2-cyclin A) to understand binding modes and inform rational design. researchgate.netnih.govacs.org

Cellular Biology: Investigating the effects of this compound on cell cycle progression, proliferation, and other relevant cellular processes in various cell lines, including cancer cells. caymanchem.comtocris.comaacrjournals.orgchemicalbook.com

Mechanistic Studies: Exploring the molecular pathways and targets responsible for the observed biological activities, including potential mechanisms independent of primary kinase inhibition. nih.gov

The scope is generally focused on preclinical research, aiming to understand the fundamental properties and potential of this compound as a chemical probe and a lead structure for drug discovery.

Detailed Research Findings

Research on this compound has provided detailed insights into its inhibitory profile and cellular effects.

As a CDK inhibitor, this compound has demonstrated inhibition of CDK1 and CDK2. Reported IC50 values vary across studies, which can be attributed to differences in assay conditions and the specific enzyme complexes used. Representative inhibition data are presented in the table below.

| Target Enzyme | Inhibition Type | Value | Unit | Reference |

| CDK1 | IC50 | 26 or 7.0 | μM | caymanchem.comtocris.commedchemexpress.comchemicalbook.com |

| CDK2 | IC50 | 17 or 7.0 | μM | caymanchem.comtocris.commedchemexpress.comchemicalbook.com |

| CDK2 | Ki | 12 or 12 ± 3 | μM | glpbio.comabmole.comtocris.comchemicalbook.com |

This compound acts as a competitive inhibitor with respect to ATP, binding within the ATP-binding pocket of the kinase. glpbio.comabmole.commedchemexpress.com Structural studies, including X-ray crystallography of this compound bound to CDK2-cyclin A, have illuminated the specific interactions between the inhibitor and amino acid residues in the active site, such as Leu83, Glu81, Lys33, and Asp86. researchgate.netacs.org These studies have shown that this compound can induce or stabilize specific conformational states of the kinase, contributing to its inhibitory effect. acs.org

Beyond its primary CDK inhibitory activity, this compound has also been found to inhibit DNA topoisomerase II ATPase activity with an IC50 of 300 μM. tocris.combiocat.comchemicalbook.com

In cellular studies, this compound has shown the ability to inhibit the growth of human tumor cells in vitro, with a reported mean GI50 of 13 μM. tocris.comchemicalbook.com Its effect on the cell cycle includes inducing arrest in the G1 and G2 phases, leading to a reduction in the S phase fraction. researchgate.netaacrjournals.orgchemicalbook.com Studies in breast cancer cell lines, including those resistant to tamoxifen, demonstrated that this compound could inhibit growth and affect cell cycle regulatory proteins and transcription factors, such as reducing pRb phosphorylation and E2F activity. aacrjournals.org Importantly, this compound showed similar efficacy in both tamoxifen-sensitive and resistant breast cancer cells, suggesting a potential role in overcoming resistance mechanisms. aacrjournals.org Research in androgen-independent prostate cancer cells also indicated sensitivity to this compound, accompanied by increased p27 levels, reduced CDK2 activity, and G1 arrest.

Further research has explored the potential of this compound to enhance the effects of other chemotherapeutic agents. Studies have shown that this compound can potentiate the cytotoxicity of cisplatin and melphalan in certain cancer cell lines. nih.gov This potentiation appears to involve mechanisms independent of CDK2 inhibition, including altered transport of cisplatin leading to increased intracellular platinum levels and DNA adduct formation. nih.gov

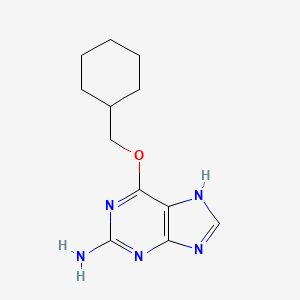

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(cyclohexylmethoxy)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGXGTJJAOZBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161058-83-9 | |

| Record name | NU 2058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NU-2058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Compound Nu2058

Retrosynthetic Analysis and Key Disconnections in the Design of Compound nu2058 Synthesis

A retrosynthetic analysis of this compound (I) reveals two primary logical disconnections. The most apparent disconnection is at the C6-O bond of the purine (B94841) ring, leading to a purine precursor and a cyclohexylmethyl alcohol derivative. This suggests a nucleophilic substitution reaction as a key step in the forward synthesis.

A second key disconnection can be made at the C-N bonds of the pyrimidine (B1678525) ring within the purine scaffold. This approach would involve the construction of the purine ring system from a substituted pyrimidine precursor, a common strategy in purine synthesis.

Based on these disconnections, the key building blocks for the synthesis of this compound are identified as a 2-amino-6-halopurine and cyclohexylmethanol. The primary synthetic challenge lies in the efficient and selective formation of the C6-O bond.

Total Synthesis Approaches to Compound this compound

The total synthesis of this compound has been approached through both linear and convergent strategies. These approaches differ in their efficiency and flexibility for creating analogues.

Linear Synthetic Route Development

The traditional and most direct method for synthesizing this compound and its analogues is a linear approach. This strategy commences with a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2-amino-6-chloropurine (B14584).

In this route, the alkoxide of cyclohexylmethanol, generated in situ using a strong base, displaces the chloride at the C6 position of the purine ring. Typically, the corresponding alcohol (cyclohexylmethanol in this case) is used as the solvent for the reaction. While straightforward, this method has notable drawbacks. The reaction often requires prolonged heating over several days to achieve a reasonable yield and frequently does not proceed to completion. This necessitates chromatographic purification to isolate the desired product from the unreacted starting material. The low reactivity of 2-amino-6-chloropurine towards SNAr is attributed to the electron-donating effect of the amino group at the C2 position, which deactivates the purine ring for nucleophilic attack.

Table 1: Key Steps in the Linear Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-amino-6-chloropurine, Cyclohexylmethanol | Strong base (e.g., NaH), Heat | O6-(Cyclohexylmethyl)guanine (this compound) |

Convergent Synthetic Route Development

A convergent approach involves the synthesis of key fragments separately before their final assembly. For the this compound series, this would entail preparing a more activated purine precursor and the desired alcohol independently. While specific details for a fully convergent synthesis of this compound are not extensively published, a revised, more convergent approach for related 6-alkoxy-2-aminopurines has been reported. This improved method focuses on a late-stage introduction of the alkoxy group, which is more efficient for generating a library of analogues with varied O6 substituents. This strategy circumvents the need to carry a complex and potentially sensitive O6-substituent through multiple synthetic steps.

Semisynthetic Modifications of Precursors to Yield Compound this compound

Currently, there is limited information in the public domain detailing specific semisynthetic routes for this compound that start from naturally occurring or readily available complex precursors. The primary synthetic routes described are fully synthetic, starting from basic chemical building blocks.

Green Chemistry Principles Applied to the Synthesis of Compound this compound

The application of green chemistry principles to the synthesis of this compound and other pharmacologically active purine derivatives is an area of growing importance. Key considerations include the reduction of waste, the use of less hazardous reagents, and improving energy efficiency.

In the context of this compound synthesis, several green chemistry principles can be applied:

Use of Safer Solvents: The traditional linear synthesis often uses the alcohol reactant as the solvent, which can be a large excess. Exploring alternative, greener solvents or solvent-free conditions would be a significant improvement.

Catalysis: The use of catalysts to improve the efficiency of the C6-alkoxylation step could reduce the need for harsh reaction conditions and stoichiometric reagents.

Energy Efficiency: The prolonged heating required in the linear synthesis is energy-intensive. Catalytic methods or microwave-assisted synthesis could significantly reduce the energy consumption.

While specific, optimized green synthetic routes for this compound have not been extensively reported, the general trend in pharmaceutical chemistry is towards the adoption of these principles to create more sustainable manufacturing processes.

Solvent-Free Synthetic Methods for Compound this compound

Solvent-free synthesis, a core principle of green chemistry, aims to reduce environmental impact by eliminating the use of organic solvents, which are often volatile, toxic, and difficult to dispose of. These reactions are typically conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without any solvent. nih.gov

Catalysis in Environmentally Benign Synthesis of Compound this compound

Catalysis is fundamental to developing environmentally benign synthetic processes, as it can lower energy requirements, increase reaction selectivity, and reduce the need for stoichiometric reagents. jk-sci.com In the context of purine synthesis, both biocatalysis and metal-based catalysis offer greener alternatives to traditional methods.

Enzymatic synthesis, for example, is an environmentally friendly and highly selective method for producing nucleoside analogues, often avoiding the need for complex protection-deprotection steps that are common in chemical synthesis. mdpi.com While not specifically documented for this compound, enzymes like nucleoside phosphorylases are used for the synthesis of other purine analogues. mdpi.com Furthermore, nitrogen-doped nanocarbons derived from guanine (B1146940) itself have been shown to act as effective catalysts in chemical transformations, highlighting the potential for using the purine core to facilitate its own synthesis or modification in a sustainable manner. eurekalert.org Metal-free aminocatalysts, such as adenine, have also been used in multi-component reactions in aqueous media, representing another environmentally acceptable catalytic strategy that could be adapted for the synthesis of guanine derivatives like this compound. nih.gov

Atom Economy and Sustainable Synthetic Pathways for Compound this compound

Atom economy is a green chemistry metric that evaluates the efficiency of a chemical reaction by measuring the amount of starting material that is incorporated into the final desired product. jocpr.commonash.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize the generation of waste byproducts. jk-sci.com

The synthesis of complex molecules like pharmaceuticals often involves multi-step processes that can have poor atom economy. primescholars.com For a compound like this compound, achieving high atom economy would involve designing a synthetic pathway that maximizes the incorporation of atoms from its precursors, such as a substituted pyrimidine and a cyclohexylmethyl-donating reagent. Addition reactions that build the purine ring system onto a pyrimidine core are generally more atom-economical than substitution-heavy approaches. google.com While a specific atom economy calculation for a documented synthesis of this compound is not available, the principles of green chemistry dictate that sustainable pathways would prioritize catalytic methods and reaction designs that produce minimal waste. primescholars.comprimescholars.com

Combinatorial Chemistry Approaches for the Generation of Libraries Including Compound this compound Analogs

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of structurally related compounds, known as a chemical library, in a systematic and rapid manner. google.com This approach allows for the efficient exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

Compound this compound has been used as the lead scaffold in a structure-based drug discovery program to generate more potent CDK inhibitors. nih.gov In one such study, a library of 45 N2-substituted analogues of this compound was synthesized and evaluated. nih.gov This systematic approach confirmed that an aromatic substituent at the N2-position was crucial for potency. Further optimization by adding hydrogen-bond-donating groups at the 4'-position of the aniline (B41778) ring led to the discovery of highly potent inhibitors. This process, while not a combinatorial synthesis in the high-throughput sense, represents a focused library approach to optimize the activity of the this compound scaffold.

| Compound | Substitution | CDK1 IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|

| This compound (1) | None (H at N2) | - | - |

| Analog (25) | 4'-hydroxy anilino at N2 | 94 | 69 |

| Analog (28) | 4'-monomethylsulfonamide anilino at N2 | 9 | 7.0 |

| Analog (34) | 4'-carboxamide anilino at N2 | 67 | 64 |

| NU6102 (3) | 4'-sulfamoylanilino at N2 | 9.5 | 5.4 |

Data derived from a study on N2-substituted O6-cyclohexylmethylguanine derivatives. nih.gov IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Development of Novel Synthetic Methodologies for Compound this compound Production

The development of novel synthetic methodologies for purine-based CDK inhibitors is driven by the need for greater efficiency, selectivity, and access to structural diversity. nih.gov The evolution from the initial lead compound, this compound, to more potent and selective inhibitors like NU6102 exemplifies this process. nih.gov

The synthesis of this compound and its analogs typically involves the construction of the substituted purine ring system. nih.gov Modern synthetic strategies focus on regioselective C-H functionalization and transition-metal-catalyzed cross-coupling reactions of halopurines, which allow for precise modification of the purine core. thieme.de Structure-based design, informed by X-ray crystallography of inhibitors bound to their target kinases, has been instrumental in guiding these synthetic efforts. nih.gov For instance, the discovery that substituting the C8 position of O6-cyclohexylmethylguanine derivatives could induce a "reverse" binding mode in the CDK2 active site opened up a novel chemotype for inhibitor design. nih.gov This approach led to the synthesis of compounds with engineered interactions, demonstrating how understanding the target's structure can drive the development of new synthetic targets and methodologies. nih.gov

Mechanistic Investigations of Reactions Involving Compound Nu2058

Reaction Kinetics and Rate Determination for Transformations of Compound nu2058

Kinetic studies have been instrumental in characterizing the inhibitory effect of Compound this compound on CDK activity. This compound functions as a potent inhibitor of CDK1 and CDK2 tocris.comchemicalbook.comglpbio.commedkoo.commedchemexpress.comacs.orgmedchemexpress.com. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined to quantify its potency against these enzymes.

Compound this compound is reported to be a competitive inhibitor with respect to ATP for CDK2, with a Ki value of 12 ± 3 μM glpbio.commedchemexpress.comacs.org. For CDK1, the Ki value is reported as 5 ± 1 μM acs.org. IC50 values for CDK2 range from 12 μM to 17 μM, and for CDK1, they range from 5 μM to 26 μM, depending on the specific assay conditions and source tocris.comchemicalbook.comglpbio.commedkoo.commedchemexpress.comacs.orgmedchemexpress.com. These kinetic parameters indicate that this compound competes with ATP for binding to the active site of these kinases, thereby preventing the transfer of a phosphate (B84403) group to the substrate.

Some studies suggest a non-competitive inhibition mechanism regarding histone H1 as a substrate researchgate.net. Another report characterizes its kinetic profile by a non-competitive inhibition mechanism that impacts substrate accessibility scbt.com. This suggests that while it competes with ATP, its binding might also induce conformational changes in the enzyme-inhibitor complex that affect the binding or catalytic turnover of the protein substrate.

Table 1 summarizes reported kinetic data for Compound this compound.

| Target Enzyme | Inhibition Type (vs. ATP) | Ki (μM) | IC50 (μM) | Source |

| CDK1 | Competitive | 5 ± 1 | 5, 26 | acs.org, chemicalbook.commedkoo.com |

| CDK2 | Competitive | 12 ± 3 | 12, 17 | glpbio.commedchemexpress.comacs.org, chemicalbook.comglpbio.commedkoo.com |

Identification and Characterization of Catalytic Intermediates in Reactions of Compound this compound

The "catalytic intermediate" in the context of this compound's action refers to the enzyme-inhibitor complex formed upon binding of this compound to the CDK/cyclin complex. Structural studies, including X-ray crystallography, have provided detailed insights into the nature of this intermediate. Compound this compound binds within the ATP-binding pocket of CDKs psu.edu.

Crystal structures of human CDK2/cyclin A complexed with this compound (e.g., PDB code 1H1P) have been determined, illustrating the specific interactions that stabilize the enzyme-inhibitor complex psu.eduwikidoc.orgrsc.org. These structures reveal that the purine (B94841) ring of this compound is oriented differently within the ATP-binding pocket compared to ATP and other purine-based inhibitors like olomoucine (B1683950) and roscovitine (B1683857) glpbio.commedchemexpress.comacs.orgpsu.edu.

Key interactions observed include hydrogen bonds between the N3 and N9 atoms of the purine ring of this compound and the backbone of residues in the hinge region of CDK2, specifically Leu83 and Glu81 acs.orgpsu.edu. Additionally, the N2 amino group of this compound forms a third hydrogen bond with the backbone oxygen of Leu83 acs.orgpsu.edu. These specific interactions contribute to the binding affinity and selectivity of this compound for CDK1 and CDK2. The formation of this stable enzyme-inhibitor complex represents the key intermediate state responsible for the inhibition of kinase activity.

Elucidation of Reaction Pathways and Transition States for Compound this compound Transformations

The "reaction pathway" affected by Compound this compound is the catalytic cycle of CDK-mediated protein phosphorylation. CDKs, when bound to their cyclin partners, catalyze the transfer of the gamma phosphate group from ATP to a serine, threonine, or tyrosine residue on a protein substrate. This process involves the binding of ATP and the protein substrate to the active site of the CDK/cyclin complex, followed by the chemical transfer of the phosphate and release of the products (ADP and phosphorylated substrate).

Compound this compound inhibits this pathway by binding to the ATP-binding site, thus preventing or hindering the binding of ATP acs.orgresearchgate.netpsu.edu. By occupying this crucial site, this compound effectively blocks the initiation of the phosphotransfer reaction. The distinct binding mode of this compound, involving specific hydrogen bonding interactions with the hinge region of the kinase, contributes to its ability to interfere with the normal catalytic mechanism acs.orgpsu.edu.

While detailed characterization of the transition state of the inhibited reaction (i.e., the CDK/cyclin/NU2058 complex in a high-energy state leading to product) is not explicitly detailed in the provided snippets, the structural information on the enzyme-inhibitor complex provides a strong basis for understanding how this compound stabilizes an inactive conformation or directly blocks the approach of ATP and the substrate, thereby increasing the energy barrier for the phosphotransfer reaction. The consequence of this inhibition is the disruption of downstream signaling pathways regulated by CDK activity, ultimately affecting cellular processes like cell cycle progression tocris.comchemicalbook.comglpbio.commedkoo.commedchemexpress.comresearchgate.netscbt.comnih.govmdpi.comscispace.commdpi.comtandfonline.com.

Role of Solvents and Additives in Reaction Mechanisms of Compound this compound

The provided search results offer limited specific information on the detailed role of various solvents and additives in influencing the reaction mechanisms of Compound this compound as a CDK inhibitor. Solubility information indicates that this compound is soluble in DMSO glpbio.commedkoo.com. Enzymatic assays and binding studies involving this compound are typically conducted in buffered aqueous solutions to maintain physiological conditions for enzyme activity.

While the synthesis of this compound and its analogues may involve specific solvents and additives researchgate.net, the impact of these substances on the mechanism of inhibition itself, beyond facilitating solubility or maintaining enzyme stability in assay conditions, is not extensively described in the provided snippets. The specific buffer composition, pH, and presence of salts are inherent to kinase assay conditions and can influence enzyme activity and inhibitor binding, but detailed studies on how variations in these factors specifically alter the binding mechanism or kinetics of this compound are not detailed in the search results.

Advanced Spectroscopic and Analytical Characterization of Compound Nu2058

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling of Compound nu2058

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and exact molecular weight of a compound, playing a crucial role in structural elucidation and the detection of impurities. For compound this compound, the molecular weight is reported as 247.30 g/mol , corresponding to the empirical formula C₁₂H₁₇N₅O. glpbio.commedkoo.comsigmaaldrich.com While specific detailed HRMS data for this compound were not extensively detailed in the search results, mass spectrometry in general is utilized in conjunction with techniques like isotopic labeling for identifying and quantifying compounds and their metabolites with high specificity and sensitivity. symeres.comnih.govisotope.com Affinity Mass Spectrometry is also listed as a relevant service in the context of this compound. medchemexpress.com The precision offered by HRMS is essential for confirming the molecular formula of synthesized this compound and for identifying potential impurities based on their exact masses, which deviate from the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Compound this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure, conformation, and configuration of organic molecules in solution or solid state. symeres.comnih.govisotope.comrsc.orgtum.dersc.org While a specific detailed breakdown of the ¹H and ¹³C NMR spectra for this compound was not provided in the search results, NMR is widely used for such compounds. For instance, ¹H NMR spectra for related compounds have been recorded and analyzed to identify proton environments and confirm structures. rsc.orgacs.orghmdb.ca The technique provides information on the connectivity of atoms and their spatial arrangement through the analysis of chemical shifts, splitting patterns, and coupling constants. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate complex spin systems and heteronuclear correlations, aiding in unambiguous structural assignments. rsc.orgtum.de Solid-state NMR can also be employed, sometimes in conjunction with X-ray diffraction, to determine the structure of compounds in their solid form. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Understanding Chemical Bonding and Intermolecular Forces in Compound this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds and intermolecular forces. edinst.comresearchgate.netksu.edu.sairdg.org These techniques measure the absorption or scattering of light by molecular vibrations, yielding a unique spectral fingerprint for each compound. edinst.comksu.edu.sa While IR spectra were reported for related compounds showing characteristic absorption bands for functional groups like C=O and N-H, specific IR or Raman data for this compound were not detailed in the search results. acs.org IR spectroscopy is particularly useful for identifying polar functional groups and studying changes in bonding upon complex formation. ksu.edu.sa Raman spectroscopy, which is complementary to IR and sensitive to changes in polarizability, provides insights into symmetric vibrations and nonpolar groups. edinst.comresearchgate.netksu.edu.sairdg.org Together, IR and Raman spectroscopy can offer a comprehensive understanding of the vibrational modes of this compound, helping to confirm the presence of key functional groups like the guanine (B1146940) core and the cyclohexylmethyl ether moiety, and potentially revealing information about hydrogen bonding or other intermolecular interactions in the solid state or in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates of Compound this compound

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as free radicals. researchgate.netsrce.hrwiley-vch.de While this compound itself is not described as a radical, EPR spectroscopy can be employed to investigate potential radical intermediates that might be formed during its synthesis, metabolism, or in reactions where it participates, particularly in biological systems or under specific reaction conditions. EPR is valuable for identifying the presence and structure of short-lived or unstable radical species by using spin traps to form more stable radical adducts that can be detected. srce.hrchemrxiv.org The technique provides information on the electronic structure and environment of the radical center through parameters like the g-factor and hyperfine coupling constants. wiley-vch.denih.gov EPR spectroscopy has been used to study radical intermediates in various chemical and biological processes, including those involving drug mechanisms. srce.hrchemrxiv.org

X-ray Crystallography for Solid-State Structural Determination of Compound this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. crelux.comlibretexts.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state structure and how it interacts with other molecules. The X-ray structure of this compound bound to CDK2 has been a subject of study, providing insights into its binding mode within the protein's active site as part of structure-based drug discovery efforts. drugdesign.orgresearchgate.net This demonstrates the application of X-ray crystallography not only for the compound itself but also for its complexes with biological targets. X-ray diffraction can be performed on single crystals or, in some cases, on powder samples, sometimes complemented by techniques like solid-state NMR for complex structures. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research of Compound this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. chromtech.commoravek.combio-rad.com High-Performance Liquid Chromatography (HPLC) is a widely used advanced chromatographic method that separates compounds based on their differential interactions with a stationary phase and a mobile phase. chromtech.com HPLC is routinely employed to assess the purity of this compound, with reported purity levels typically exceeding 98% or 99%. tocris.comsigmaaldrich.comsigmaaldrich.comselleckchem.com This technique allows for the detection and quantification of impurities that may be present even in small amounts. Preparative chromatography can also be used to purify larger quantities of the compound for research purposes. moravek.combio-rad.com Other advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile or semi-volatile compounds and provide coupled separation and identification capabilities. chromtech.com

Isotopic Labeling Applications in Mechanistic and Metabolic Studies of Compound this compound

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of the same element (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, ¹⁵N for ¹⁴N). symeres.comnih.govisotope.comresearchgate.netnih.gov This technique is invaluable for tracing the fate of a compound in complex systems, elucidating reaction mechanisms, and studying metabolic pathways. symeres.comnih.govresearchgate.netnih.gov By incorporating stable isotopes into the structure of this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry and NMR spectroscopy, which can differentiate between the labeled and unlabeled species. symeres.comnih.govisotope.com Isotopic labeling can help identify metabolites, understand how the compound is transformed in biological systems, and investigate the mechanisms by which it exerts its effects or undergoes degradation. symeres.comnih.govresearchgate.net This approach is particularly powerful when combined with sensitive analytical methods. symeres.comnih.gov

Computational and Theoretical Studies of Compound Nu2058

Quantum Chemical Calculations for Electronic Structure and Reactivity of Compound nu2058

Quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, provide valuable insights into the electronic structure and reactivity of molecules. While specific detailed studies focusing solely on the electronic structure and reactivity of isolated Compound this compound were not extensively detailed in the provided search results, computational approaches have been applied to understand its interactions, which are fundamentally related to its electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules and predicting various properties. In the context of Compound this compound, DFT or related continuum solvent models have been utilized in computational studies investigating its interactions with protein targets like Cyclin-Dependent Kinases (CDKs). For instance, computational studies on CDK2 inhibitors, including this compound as a parent compound, have established binding free energy models within the framework of the continuum model for the solvent. chemchart.com This approach has been successful in reproducing the relative inhibitory activities of related compounds, suggesting its utility in understanding the electronic and energetic factors governing binding. chemchart.com

Ab Initio Methods

Ab Initio methods are another class of quantum chemical calculations that derive results directly from theoretical principles without the inclusion of experimental data. While the provided search results did not explicitly detail the application of specific Ab Initio methods to Compound this compound itself, computational studies involving charge optimization models, which can be related to Ab Initio principles, have been implemented in the context of understanding the interactions of this compound and its derivatives with CDK proteins. chemchart.com These methods contribute to a deeper understanding of the electronic distribution and polarization effects that influence molecular interactions and reactivity within biological environments.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions of Compound this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational landscapes, flexibility, and interactions. MD simulations have been applied in the study of Compound this compound, particularly in analyzing its interactions within the binding pockets of target proteins like CDKs. chemchart.com

Studies involving MD simulations of CDK-NU2058 complexes have helped to understand the dynamic nature of the protein-ligand interaction. chemchart.com These simulations can reveal how Compound this compound samples different conformations while bound to the protein and how the protein structure itself responds to ligand binding. For example, MD simulations have indicated that differences in protein structure flexibilities among CDKs should be considered when designing selective inhibitors. chemchart.com This highlights the role of MD in providing a dynamic perspective on the binding event, complementing static structural data.

MD simulations can also provide details about specific interactions formed between Compound this compound and residues in the binding site. Although detailed interaction energies from MD were not provided in the snippets, the type of interactions can be inferred from structural analysis and simulation trajectories. For instance, studies on derivatives of this compound, informed by computational approaches, have identified the formation of hydrogen bonds and weak C-H⋯π interactions within the CDK2 ATP binding site. chemchart.com Such detailed interaction analysis from MD simulations is crucial for understanding binding affinity and specificity.

In Silico Modeling of Reaction Pathways and Catalytic Cycles Involving Compound this compound

In silico modeling of reaction pathways and catalytic cycles is used to understand the chemical transformations that molecules undergo or catalyze. Based on the provided search results, the computational studies on Compound this compound primarily focus on its interactions with biological targets (like kinases and methyltransferases) rather than modeling chemical reactions of Compound this compound itself or its role in catalytic cycles as a catalyst. Therefore, detailed information regarding the in silico modeling of reaction pathways or catalytic cycles specifically involving Compound this compound was not found in the provided snippets.

Predictive Models for Biological Activity and Environmental Fate of Compound this compound

Predictive models are computational tools used to forecast the biological activity, pharmacokinetic properties, toxicity, and environmental fate of chemical compounds. Compound this compound is known to exhibit several biological activities, including inhibition of CDK1, CDK2, DNA methyltransferases, and DNA topoisomerase II ATPase activity. nih.govidrblab.netchem960.comdrugbank.com

Computational studies have contributed to understanding the biological activity of Compound this compound, particularly its interaction with CDK proteins. Binding free energy models, as mentioned earlier, have been used to reproduce relative inhibitory activities of related compounds, suggesting their potential for predicting the activity of new derivatives. chemchart.com The structure-based drug discovery programs centered around this compound also inherently involve predictive aspects, where computational analysis of protein-ligand interactions is used to predict how modifications to the ligand structure might affect binding affinity and selectivity. chemchart.comnih.govidrblab.netymilab.com

However, detailed information on the development or application of specific computational predictive models for all of Compound this compound's biological activities (beyond the context of CDK binding affinity as discussed in chemchart.com) or for its environmental fate (e.g., degradation, persistence, bioavailability in different environmental compartments) was not found in the provided search results.

Based on the available information, computational studies on Compound this compound have primarily focused on understanding its interactions with biological targets, particularly CDKs, using methods like molecular dynamics simulations and binding free energy calculations to inform structure-based drug design efforts.

Summary of Computational Findings Related to CDK Interaction:

| Computational Method | Application to this compound Context | Key Findings (from search results) | Source |

| Continuum Solvent Models | Binding free energy calculations for CDK inhibitors | Successful in reproducing relative inhibitory activities of analogs; suggests utility in understanding binding energetics. | chemchart.com |

| Charge Optimization Models | Understanding interactions of this compound and derivatives with CDK proteins | Related to electronic distribution and polarization effects influencing interactions. | chemchart.com |

| Molecular Dynamics (MD) Simulation | Studying dynamic interactions in CDK-NU2058 complexes | Revealed dynamic stability differences between CDK1 and CDK2; provides insights into conformational sampling and protein response. | chemchart.com |

| Structural Analysis (Informed by Computation) | Guiding modifications to this compound scaffold for derivative design | Indicated potential for improved activity/selectivity by modifications (e.g., N2 position); led to development of more potent derivatives. | chemchart.com |

Biological and Biomedical Research Applications of Compound Nu2058

Exploration of Molecular Mechanisms of Action for Compound nu2058 in Biological Systems

The molecular mechanisms of this compound are multifaceted, primarily revolving around the regulation of cell cycle progression and key signaling pathways. The compound was first identified as a guanine-based inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. ovid.comnih.gov Its action leads to cell cycle arrest and, in some cases, cell death. nih.gov

Key mechanistic actions include:

Inhibition of Retinoblastoma Protein (pRb) Phosphorylation : By inhibiting CDK1 and CDK2, this compound directly reduces the phosphorylation of the retinoblastoma protein (pRb). ovid.comnih.gov This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for S-phase entry, thereby causing cell cycle arrest. nih.govnih.gov In androgen-independent prostate cancer cells, this compound treatment led to a significant reduction in pRb phosphorylation at the T821 site, a site preferentially phosphorylated by CDK2 complexes. ovid.com

Induction of Cell Cycle Arrest : In various cancer cell lines, this compound has been shown to induce cell cycle arrest. ovid.comnih.gov In breast cancer cells, treatment resulted in G1 accumulation at lower concentrations and G2/M arrest at higher concentrations. nih.gov Similarly, in prostate cancer cells, it caused a G1 phase arrest. ovid.com Some studies have noted a G1/S arrest that is not dependent on p53 activation. tandfonline.com

Modulation of the Wnt/β-Catenin Pathway : More recent research has identified a novel mechanism for this compound in colorectal cancer (CRC) cells that exhibit high nuclear β-catenin expression. nih.gov In this context, this compound directly binds to Ran-binding protein 3 (RanBP3). nih.gov This binding enhances the interaction between RanBP3 and β-catenin, which promotes the nuclear export of β-catenin. nih.gov The subsequent reduction in nuclear β-catenin leads to decreased transcription of its target genes, such as c-Myc and cyclin D1. nih.govresearchgate.net

Induction of Cellular Senescence : A direct consequence of the this compound-mediated inhibition of the Wnt/β-catenin pathway in specific CRC cells is the induction of cellular senescence, which contributes to its tumor-suppressive effects. nih.govresearchgate.net

Interaction of Compound this compound with Biomolecular Targets (e.g., Proteins, Nucleic Acids)

The biological effects of this compound are mediated by its direct interaction with specific protein targets. The primary targets identified are the cyclin-dependent kinases CDK1 and CDK2, and the Ran-binding protein 3 (RanBP3). nih.govnih.gov

Interaction with Cyclin-Dependent Kinases: As a competitive inhibitor, this compound binds to the ATP-binding site of CDKs. nih.govacs.org X-ray crystallography and structural studies have provided detailed insights into this interaction. nih.govresearchgate.netrcsb.org

Binding Mode : this compound occupies the active site cleft of CDK2. researchgate.net The O(6)-cyclohexylmethyl substituent specifically occupies the ribose-binding pocket of the kinase. nih.gov

Hydrogen Bonding : The purine (B94841) scaffold of this compound forms a characteristic triplet of hydrogen bonds with the hinge region of the CDK2 backbone. These interactions involve:

The purine N-9 hydrogen bonding to the backbone carbonyl of Glu 81. rcsb.org

The purine N-3 atom accepting a hydrogen bond from the backbone NH of Leu 83. rcsb.org

The 2-amino group donating a hydrogen bond to the backbone carbonyl of Leu 83. rcsb.org

Hydrophobic Interactions : The cyclohexylmethyl group engages in favorable hydrophobic packing against the glycine-rich loop, particularly with the residue Val18. nih.govplos.org This interaction is a key determinant of its binding affinity. nih.gov

Interaction with Ran-binding protein 3 (RanBP3): A 2022 study utilizing limited proteolysis-small molecule mapping (LiP-SMap) and mass spectrometry identified RanBP3 as a direct binding partner of this compound in colorectal cancer cells. nih.gov This interaction is central to the compound's ability to modulate the Wnt/β-catenin signaling pathway. The binding of this compound to RanBP3 increases the latter's interaction with β-catenin, facilitating its export from the nucleus. nih.gov

Enzyme Inhibition and Modulation Studies by Compound this compound

The most extensively studied enzymatic activity of this compound is its inhibition of cyclin-dependent kinases. It acts as a competitive inhibitor with respect to ATP for both CDK1 and CDK2. rcsb.org While it inhibits both kinases, it displays a slight selectivity for CDK2 over CDK1 in enzymatic assays. ovid.comnih.gov However, in cellular contexts, it often behaves as an equipotent inhibitor of both CDK1 and CDK2. nih.gov

| Enzyme Target | Inhibition Value Type | Reported Value (µM) | Reference |

|---|---|---|---|

| CDK2/cyclin E | IC50 | 17 | ovid.comnih.gov |

| CDK1/cyclin B | IC50 | 26 | ovid.comnih.gov |

| CDK2 | Ki | 12 ± 3 | rcsb.org |

| CDK1 | Ki | 5 ± 1 | rcsb.org |

| Cellular CDK2 (MCF7 cells) | IC50 | 54 | nih.gov |

| Cellular CDK1 (MCF7 cells) | IC50 | 65 | nih.gov |

Cellular Uptake and Intracellular Localization Research of Compound this compound

Specific studies detailing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the precise intracellular localization of this compound are not extensively covered in the available research literature. However, its demonstrated effects on nuclear proteins, such as the phosphorylation of pRb and the nuclear export of β-catenin, strongly imply that the compound is cell-permeable and can reach the nuclear compartment to engage its targets. ovid.comnih.gov

In Vitro Pharmacological Profiling of Compound this compound

The in vitro pharmacological profile of this compound has been characterized across various cancer cell lines, revealing its anti-proliferative and cell cycle-modulating effects.

Anti-proliferative Activity : this compound inhibits the growth of multiple human tumor cell lines, including those from breast, prostate, and colorectal cancers. ovid.comnih.govnih.govrcsb.org The growth inhibitory concentrations are consistent with those required to inhibit CDK1 and CDK2 within intact cells. nih.gov In a screen against a panel of human tumor cells, this compound exhibited a mean GI₅₀ (concentration for 50% growth inhibition) of 13 ± 7 µM. acs.orgrcsb.org

Selective Activity in CRC : In colorectal cancer cell lines, this compound was found to selectively suppress the growth of cells that have high nuclear β-catenin expression (e.g., DLD1) while having a less significant effect on cells with low nuclear β-catenin (e.g., RKO) or normal colonic epithelial cells. nih.gov

Effects in Breast Cancer : In both anti-estrogen-sensitive (MCF7) and resistant (MMU2, LCC9) breast cancer cell lines, this compound effectively reduced proliferation and ultimately resulted in cell death, indicating its potential utility in endocrine-resistant disease. nih.gov

Effects in Prostate Cancer : this compound demonstrated growth inhibition in both androgen-sensitive (LNCaP) and androgen-independent prostate cancer cells, suggesting it could be a therapeutic strategy for hormone-refractory prostate cancer. ovid.com

Induction of Apoptosis : The compound has been shown to induce p53-independent apoptosis in a p53-null colorectal cancer cell line. tandfonline.com

| Cell Line Type | Observed Effect | Reference |

|---|---|---|

| Human Tumor Cell Panel | Growth Inhibition (Mean GI50: 13 ± 7 µM) | acs.orgrcsb.org |

| Breast Cancer (MCF7, LCC9, MMU2) | Reduced proliferation, cell cycle arrest (G1/G2/M), cell death | nih.gov |

| Prostate Cancer (LNCaP, LNCaP-cdxR) | Growth inhibition, G1 arrest, reduced pRb phosphorylation | ovid.com |

| Colorectal Cancer (DLD1) | Selective growth inhibition, induction of senescence | nih.gov |

| p53-null Colorectal Cancer | Induction of p53-independent apoptosis | tandfonline.com |

Development of Research Probes and Tools Based on Compound this compound

Compound this compound has served as a foundational scaffold or parent compound in structure-based drug discovery programs aimed at developing more potent and selective CDK inhibitors. ovid.comnih.gov Its well-defined binding mode within the CDK2 active site has provided a valuable starting point for the iterative design and synthesis of next-generation inhibitors. researchgate.net For instance, the exploration of different substituents at various positions on the purine ring of this compound has led to the identification of derivatives with significantly improved potency and selectivity for CDK2 over CDK1. acs.org While it is a critical tool for studying CDK and Wnt signaling, there is no information in the searched literature about its modification into specific research probes, such as fluorescently-tagged or biotinylated versions for affinity-based studies.

Environmental and Green Chemistry Aspects of Compound Nu2058

Environmental Fate and Transport Mechanisms of Compound nu2058

Understanding the environmental fate and transport of a chemical compound like Compound this compound is crucial for assessing its potential environmental impact. Environmental fate describes how a substance changes in the environment over time, including processes such as degradation, transformation, and partitioning between different environmental compartments (air, water, soil, sediment, and biota). Transport mechanisms govern how a substance moves through these compartments.

For a compound like Compound this compound, which contains both polar (guanine moiety) and non-polar (cyclohexylmethyl group) features, its behavior in the environment would be influenced by its physical and chemical properties, including solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc).

Potential environmental fate processes would typically include:

Hydrolysis: Reaction with water.

Photolysis: Degradation by sunlight.

Biodegradation: Breakdown by microorganisms.

Oxidation/Reduction: Chemical transformations in the presence of oxidizing or reducing agents.

Transport mechanisms could involve:

Volatilization: Transfer from water or soil to air.

Leaching: Movement through soil to groundwater.

Runoff: Transport via surface water flow.

Adsorption/Desorption: Binding to or release from soil and sediment particles.

Bioaccumulation: Uptake and accumulation in organisms.

Specific studies on Compound this compound would be required to determine the dominant fate and transport pathways under various environmental conditions.

Bioremediation Potential and Degradation Pathways of Compound this compound

Bioremediation involves the use of microorganisms to degrade or detoxify environmental contaminants. The bioremediation potential of Compound this compound would depend on its susceptibility to microbial breakdown. This involves identifying specific microorganisms or microbial communities capable of metabolizing the compound and understanding the biochemical pathways involved.

Degradation pathways could be aerobic (in the presence of oxygen) or anaerobic (in the absence of oxygen). Potential steps in the degradation of Compound this compound might involve the breakdown of the cyclohexylmethyl group, the cleavage of the ether linkage, or the metabolism of the guanine (B1146940) core structure. The presence of specific enzymes in microorganisms would dictate the feasibility and rate of these processes.

Research in this area would typically involve:

Isolation and identification of degrading microorganisms.

Studies on the kinetics of biodegradation.

Elucidation of metabolic intermediates and pathways.

Assessment of the toxicity of degradation products.

Without specific studies on Compound this compound, its actual bioremediation potential and degradation pathways remain unknown.

Role of Compound this compound in Sustainable Chemical Processes

The role of a chemical compound in sustainable chemical processes relates to its potential use in environmentally benign synthesis, its origin from renewable resources, or its contribution to processes that minimize waste and energy consumption. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Given that Compound this compound is primarily known as a pharmaceutical research compound, its direct role in large-scale sustainable industrial chemical processes is not evident from the available information. However, if its synthesis or potential future applications were to be developed with green chemistry principles in mind, considerations would include:

Using less hazardous reagents and solvents in its synthesis.

Minimizing waste generation during manufacturing.

Designing energy-efficient synthetic routes.

Exploring the use of catalysts to improve reaction efficiency and selectivity.

Considering the lifecycle environmental impact of the compound, from synthesis to disposal.

Specific research would be needed to evaluate the sustainability of any process involving the production or use of Compound this compound.

Development of Analytical Methods for Environmental Detection of Compound this compound

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of a chemical compound in various environmental matrices (water, soil, air, biological samples). The development of such methods for Compound this compound would involve selecting appropriate techniques based on its chemical structure and properties.

Typical analytical techniques used for environmental monitoring of organic compounds include:

Chromatography: Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for identification and quantification (e.g., GC-MS, LC-MS/MS).

Spectroscopy: Techniques like UV-Vis or fluorescence spectroscopy if the compound has suitable chromophores or fluorophores.

Immunoassays: If antibodies can be developed against the compound.

The development process would involve:

Sample collection and preparation methods suitable for different environmental matrices.

Optimization of chromatographic and detection parameters.

Validation of the method for sensitivity, accuracy, precision, and matrix effects.

Establishing detection and quantification limits.

Specific analytical methods for the environmental detection of Compound this compound have not been identified in the consulted literature, which focuses on its detection and analysis in biological or chemical synthesis contexts.

Impact on Ecosystems at the Molecular and Cellular Level

Assessing the impact of a chemical compound on ecosystems at the molecular and cellular level involves studying its potential toxicity to various organisms, understanding its mechanisms of action, and evaluating its effects on biological processes. This can range from acute toxicity tests to studies on chronic exposure and sublethal effects.

For Compound this compound, its known activity as a CDK inhibitor in mammalian systems nih.gov suggests a potential to interact with similar biological targets in other organisms, although the specificity and effects would vary greatly across different species. CDKs play essential roles in cell cycle regulation, and disruption of these processes could have adverse effects on the growth, reproduction, and development of organisms.

Research in this area would typically involve:

Toxicity testing on representative organisms from different trophic levels (e.g., algae, daphnia, fish).

Studies on cellular responses, such as cytotoxicity, genotoxicity, or disruption of specific biochemical pathways.

Investigation of molecular interactions, such as binding to enzymes or receptors.

Assessment of effects on population dynamics and community structure in exposed ecosystems.

Without specific ecotoxicity data for Compound this compound, its actual impact on ecosystems at the molecular and cellular level remains speculative.

Materials Science and Catalytic Applications of Compound Nu2058

Integration of Compound nu2058 in Novel Material Architectures

Information specifically on the integration of this compound into novel material architectures was not found in the consulted literature. Research on this compound primarily focuses on its molecular interactions and biological effects rather than its use as a building block or component in the design of new materials.

Investigation of Heterogeneous and Homogeneous Catalysis Involving Compound this compound

Investigations into heterogeneous or homogeneous catalysis specifically involving compound this compound were not found in the consulted literature. The available information does not describe this compound being used as a catalyst or a component within catalytic systems in either heterogeneous or homogeneous phases.

Applications in Energy Conversion and Storage Systems Mediated by Compound this compound

No information regarding the direct application of compound this compound in energy conversion or storage systems was found in the consulted literature. While the broader fields of energy conversion and storage systems are active areas of research, the available data does not connect this compound to these applications.

Design of Smart Polymers and Biomimetic Materials Incorporating Compound this compound

Information on the design of smart polymers or biomimetic materials that incorporate compound this compound was not found in the consulted literature. Research in smart polymers and biomimetic materials explores various compounds and structures to achieve specific functionalities, but the available data does not indicate the use of this compound in these areas.

Toxicological Research and Risk Assessment Principles for Compound Nu2058

In Vitro Toxicological Screening and Predictive Models for Compound nu2058

In vitro studies are fundamental to the initial toxicological assessment of a compound like this compound, providing crucial data on its direct effects on various cell types. These methods allow for controlled experiments to evaluate cellular responses, including viability, proliferation, and potential genetic damage.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are widely used to determine the concentration at which a compound inhibits cell growth or causes cell death. Studies involving this compound have frequently employed these assays, particularly in cancer cell lines, to assess its inhibitory effects. For instance, cell viability assays, such as the WST-1 assay and colony formation assays, have been used to evaluate the impact of this compound on the proliferation of various cell lines, including colorectal cancer cells. nih.govresearchgate.netresearchgate.net These assays measure metabolic activity or the ability of single cells to grow into colonies, providing quantitative data on the compound's effect on cell populations. Research has shown that this compound can exert significant inhibitory effects on the proliferation of certain cancer cell lines. nih.govresearchgate.net Studies have compared the effects of this compound on different cell lines, including normal intestinal epithelial cells, to assess its selective toxicity. nih.gov

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are designed to assess the potential of a chemical compound to cause damage to genetic material. While direct, comprehensive mutagenicity studies for this compound in isolation are not extensively detailed in the provided search results, some research touches upon its interaction with DNA and its potential to influence DNA damage when combined with other agents. For example, studies investigating the potentiation of cisplatin (B142131) cytotoxicity by this compound have explored its effects on the formation of platinum-DNA adducts and sensitization of cells to DNA damage induced by cisplatin and melphalan (B128). researchgate.netuchicago.edu This suggests an indirect role in influencing DNA integrity under specific experimental conditions, although it is noted that these effects were independent of CDK2 inhibition in that context. researchgate.net The PubChem substance record for this compound includes a link to the Comparative Toxicogenomics Database (CTD), which compiles information on chemical-gene/protein interactions, diseases, and toxicities, suggesting that data related to its biological effects, potentially including genotoxicity in broader contexts, may be curated there. nih.gov

In Vivo Toxicological Evaluation Methodologies for Compound this compound (Excluding Dosage Specifics)

In vivo toxicological evaluation in animal models is critical for understanding the systemic effects of a compound, its absorption, distribution, metabolism, and excretion, and its potential to cause adverse effects in a living organism. However, the publicly available information on in vivo toxicological studies specifically for this compound, conducted under standard toxicological risk assessment protocols (e.g., OECD guidelines for acute or chronic toxicity), appears limited in the provided search results. The in vivo research mentioned primarily focuses on evaluating the efficacy of this compound in preclinical disease models, such as tumor xenografts in mice, to study its anti-cancer effects.

Organ-Specific Toxicity Mechanisms of Compound this compound

Based on available safety data, this compound is classified as causing specific target organ toxicity following single exposure, which may cause respiratory irritation caymanchem.comnih.govangenechemical.com. It is also classified as causing skin irritation and serious eye irritation upon contact caymanchem.comnih.govangenechemical.com.

Studies in biological systems have provided some insight into potential organismal toxicity. In research utilizing zebrafish embryos, this compound demonstrated significant toxicity at concentrations close to its EC50 values observed in glioblastoma multiforme (GBM) cell lines nih.gov. This contrasts with another CDK inhibitor, dinaciclib, which was non-toxic to zebrafish embryos at much higher relative concentrations nih.gov. While this indicates potential developmental or general toxicity in an aquatic vertebrate model, detailed mechanisms of organ-specific toxicity in this system are not explicitly described in the available information.

Mechanistic Toxicology: Unraveling Cellular and Molecular Responses to Compound this compound

Research into the cellular and molecular effects of this compound primarily focuses on its role as a CDK inhibitor and its impact on cell cycle regulation and proliferation, particularly in cancer cells.

This compound has been shown to induce cell cycle arrest. In the marine diatom Phaeodactylum tricornutum, this compound leads to G1-phase cell cycle arrest by binding to cyclin-dependent kinases CDKA1 and CDKA2 pnas.orgnih.gov. In breast cancer cell lines, dual inhibition of CDK1 and CDK2 by this compound similarly induced cell cycle arrest, resulting in G1 and G2/M accumulation tg.org.au.

Beyond cell cycle effects, this compound has been observed to influence other cellular processes relevant to toxicity and therapeutic response.

Oxidative Stress Induction

While oxidative stress is a known mechanism of toxicity for various compounds, and some anticancer drugs are known to induce oxidative stress researchgate.netmedscape.com, direct evidence explicitly demonstrating that this compound induces oxidative stress is limited in the available search results. One source mentions this compound alongside a compound that increases oxidative stress nih.gov, but this does not confirm oxidative stress induction by this compound itself.

Apoptosis and Necrosis Pathways

This compound has been linked to the induction of cell death, specifically in the context of its potential as an anticancer agent or sensitizer. It has been shown to induce cell senescence in colorectal cancer cells by targeting the RanBP3-β-catenin signaling pathway, which subsequently affects the transcription of genes like c-Myc and cyclin D1 nih.gov. Cell cycle arrest induced by CDK inhibitors like this compound can lead to apoptosis nih.govsinobiological.com. Studies investigating the potentiation of cisplatin cytotoxicity by this compound suggest that it sensitizes cells to DNA damage induced by cisplatin and melphalan ontosight.aiacs.org. This sensitization involves altering the transport of cisplatin, leading to increased intracellular platinum levels and DNA adducts ontosight.aiacs.org. While apoptosis is a common outcome of unrepaired DNA damage and cell cycle dysregulation, the specific apoptosis or necrosis pathways directly triggered by this compound itself, independent of its interaction with other agents, are not fully detailed in the provided information.

Receptor-Mediated Toxicological Events

This compound's primary described mechanism of action is the competitive inhibition of CDK1 and CDK2 at their ATP binding sites angenechemical.compnas.orguwindsor.ca. This represents an enzyme-mediated event rather than a receptor-mediated one in the classical sense of ligand-receptor binding initiating a signaling cascade. While some toxic substances can disrupt receptor signaling, and one snippet mentions receptor-mediated endocytosis in a list including this compound, there is no clear evidence in the available information to suggest that significant toxicological effects of this compound are mediated through specific cell surface or nuclear receptor interactions.

Environmental Toxicology of Compound this compound in Biological Systems

Information specifically on the environmental toxicology of this compound is limited. Safety data indicates no further relevant information is available regarding aquatic toxicity, persistence, degradability, bioaccumulative potential, or mobility in soil caymanchem.com. It is noted as slightly hazardous for water caymanchem.com.

However, studies in non-mammalian biological systems can provide insights into potential environmental impacts. Research in the marine diatom Phaeodactylum tricornutum demonstrated that this compound causes G1-phase cell cycle arrest, leading to unbalanced growth and the redirection of photosynthetic products towards carbohydrates and triacylglycerols pnas.orgnih.gov. This indicates that this compound can affect fundamental biological processes in aquatic microorganisms. The observed toxicity in zebrafish embryos nih.gov also highlights potential adverse effects on aquatic life stages.

Regulatory Toxicology Frameworks and Risk Assessment Principles Applied to Compound this compound

The regulatory context for this compound, based on the available information, appears primarily related to its handling and use in research settings. Safety data sheets classify this compound according to the Globally Harmonized System (GHS), indicating hazards such as skin and eye irritation and potential respiratory irritation caymanchem.comnih.govangenechemical.com.

The substance is not listed by major كارcinogen evaluation bodies like IARC, NTP, or OSHA-Ca, nor is it listed under the Toxic Substances Control Act (TSCA) caymanchem.comangenechemical.com. Its designation for research use only suggests that it has not undergone the extensive toxicological testing and risk assessment required for approval as a therapeutic agent or for widespread commercial use.

Future Research Directions and Emerging Paradigms for Compound Nu2058

Integration of Artificial Intelligence and Robotics in Compound nu2058 Research

Exploration of Novel Synthetic Pathways and Reagents for Compound this compound

Exploring novel synthetic pathways and reagents for this compound is crucial for improving its synthesis efficiency, scalability, and potentially developing analogs with enhanced properties. Current synthetic routes may involve multiple steps or utilize expensive or hazardous reagents. Future research could focus on developing greener chemistry approaches, utilizing biocatalysis or flow chemistry techniques to synthesize this compound or its intermediates more sustainably and efficiently. core.ac.uk The exploration of novel reagents could also facilitate the synthesis of structurally diverse this compound derivatives, allowing for a broader investigation of structure-activity relationships and the identification of compounds with improved potency, selectivity, or pharmacokinetic profiles. Techniques like automated synthesis platforms can aid in the rapid exploration of various reaction conditions and reagent combinations.

Advancements in Mechanistic Characterization Techniques for Compound this compound